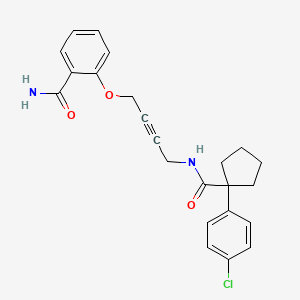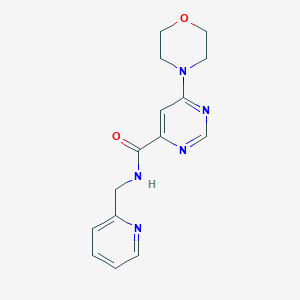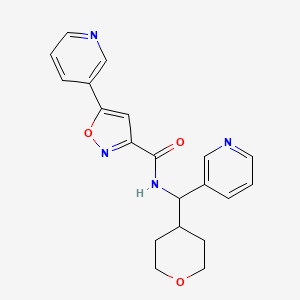![molecular formula C20H15F3N2O2 B2703552 1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 933205-23-3](/img/structure/B2703552.png)
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzanilide , which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It has a molecular formula of C20H15F3N2O2 and a molecular weight of 372.347.
Synthesis Analysis
The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, an intermediate can be formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a 2-oxo group, a N-[2-(trifluoromethyl)phenyl] group, and a pyridine-3-carboxamide group. The presence of these groups contributes to the compound’s unique properties.Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 372.347. The presence of the trifluoromethyl group and the pyridine-3-carboxamide group likely contribute to its unique properties.科学的研究の応用
Experimental and Theoretical Studies in Synthesis
The study by Yıldırım, Kandemirli, and Demir (2005) focuses on the functionalization reactions of related pyridine compounds, demonstrating the utility of these molecules in synthesizing diverse organic structures through experimental and theoretical methods. This highlights the potential of "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" in facilitating the development of novel chemical entities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Photocatalytic Degradation Studies
Research on photocatalytic degradation by Maillard-Dupuy et al. (1994) using pyridine structures suggests potential environmental applications, such as in the degradation of pollutants. This could imply that related compounds, including "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide," may be explored for environmental cleanup efforts through photocatalysis (C. Maillard-Dupuy, C. Guillard, H. Courbon, P. Pichat, 1994).
Applications in Organic Synthesis
Zheng et al. (2014) demonstrate the synthesis of biologically important triazolopyridines through oxidative N-N bond formation, showcasing the compound's role in constructing complex organic frameworks. This suggests that "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" could be a precursor or intermediate in synthesizing nitrogen-containing heterocycles (Zisheng Zheng et al., 2014).
Metal-Assisted Reactions
The work by Pal et al. (2000) on metal-assisted electrocyclic reactions in CN-NC-CN systems presents a case where related pyridine compounds undergo transformations under metal catalysis. This underscores the potential for "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" in catalytic processes and the synthesis of metal-organic complexes (P. K. Pal et al., 2000).
Advanced Materials Development
Bonacorso et al. (2018) explore the synthesis and characterization of pyridine-based boron heterocycles, focusing on their optical and electrochemical properties. This research suggests avenues for employing "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" in the development of new materials with potential applications in electronics and photonics (H. Bonacorso et al., 2018).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of similar compounds in various industries, it is likely that there will be continued interest in developing new methods for its synthesis and understanding its properties .
特性
IUPAC Name |
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-4-5-11-17(16)24-18(26)15-9-6-12-25(19(15)27)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPOOACVRAKEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2703473.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)

![5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2703480.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)

![N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B2703483.png)
![2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2703484.png)
![2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2703486.png)
![(2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2703489.png)

![2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2703492.png)